3-Chlorophenyl acetate 3-Chlorophenyl acetate
Brand Name: Vulcanchem
CAS No.: 13031-39-5
VCID: VC20960526
InChI: InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
SMILES: CC(=O)OC1=CC(=CC=C1)Cl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

3-Chlorophenyl acetate

CAS No.: 13031-39-5

Cat. No.: VC20960526

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorophenyl acetate - 13031-39-5

Specification

CAS No. 13031-39-5
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name (3-chlorophenyl) acetate
Standard InChI InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Standard InChI Key GQTKYLQYHPTULY-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=CC=C1)Cl
Canonical SMILES CC(=O)OC1=CC(=CC=C1)Cl

Introduction

Chemical Identity and Structure

3-Chlorophenyl acetate (CAS 13031-39-5) is an organic ester with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound consists of an acetate group attached to a 3-chlorophenyl moiety, where the chlorine atom occupies the meta position on the benzene ring. The structure represents a classic aromatic ester with characteristic reactivity patterns influenced by both the acetate functionality and the electronegative chlorine substituent.

Structural Identifiers

The compound can be identified through various systematic naming conventions and structural descriptors as detailed in Table 1.
Table 1: Structural Identifiers of 3-Chlorophenyl Acetate

Identifier TypeValue
IUPAC Name(3-chlorophenyl) acetate
Common Synonyms3-Chlorophenyl acetate, 3-CHLOROPHENOL ACETATE, 1-ACETOXY-3-CHLOROBENZENE
CAS Registry Number13031-39-5
Molecular FormulaC8H7ClO2
InChIInChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
InChIKeyGQTKYLQYHPTULY-UHFFFAOYSA-N
SMILES NotationCC(=O)OC1=CC(=CC=C1)Cl
The structural arrangement features a planar aromatic ring with the chlorine atom at position 3 and the acetate group attached via an oxygen atom to the phenyl ring. This configuration contributes to the compound's specific chemical behavior and interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-chlorophenyl acetate is essential for its proper handling, storage, and application in various contexts. These properties determine its behavior in different environments and reaction conditions.

Physical Properties

3-Chlorophenyl acetate exists as a liquid at room temperature with specific physical characteristics that influence its handling and storage requirements . Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 3-Chlorophenyl Acetate

PropertyValue
Physical StateLiquid
Boiling Point235.9±23.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point109.5±18.1 °C
Refractive Index1.523
Enthalpy of Vaporization47.3±3.0 kJ/mol
Molar Refractivity42.5±0.3 cm³
Color/AppearanceColorless to pale yellow liquid
The high boiling point of 3-chlorophenyl acetate indicates strong intermolecular forces, likely due to dipole-dipole interactions and potential π-stacking arrangements between aromatic rings. The compound's moderate density and refractive index are consistent with other aromatic esters of similar molecular weight.

Chemical Properties

The chemical properties of 3-chlorophenyl acetate are influenced by both the acetate group and the chloro-substituted aromatic ring. The compound demonstrates reactivity characteristic of esters, including susceptibility to hydrolysis under acidic or basic conditions. The presence of the electron-withdrawing chlorine atom at the meta position affects the electron distribution in the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Key chemical properties include:

  • Hydrolysis: Like most esters, 3-chlorophenyl acetate undergoes hydrolysis to form 3-chlorophenol and acetic acid.

  • Transesterification: Under appropriate conditions, the acetate group can be exchanged with other alcohols.

  • Aromatic substitution: The chlorine atom and acetate group direct the regioselectivity of further substitution reactions on the aromatic ring.

Applications and Uses

3-Chlorophenyl acetate has various applications across different industries, primarily as an intermediate in organic synthesis.

Synthetic Chemistry Applications

In organic synthesis, 3-chlorophenyl acetate serves as an important building block and intermediate for the synthesis of more complex molecules . The compound's functional groups provide versatile handles for further transformation, making it valuable in multi-step synthetic pathways. The presence of both the acetate group and the chlorine substituent allows for selective functionalization through various chemical reactions.

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